Poly(ethylene Glycol) (PEG1200) - d8
Description
Poly(ethylene glycol) (PEG1200) - d8 is a deuterated derivative of PEG1200, where eight hydrogen atoms are replaced with deuterium isotopes. PEG1200 itself is a polymer composed of repeating ethylene oxide units, with an average molecular weight (Mn) of approximately 1,200 g/mol. The deuteration in PEG1200-d8 enhances its stability in metabolic and analytical environments, making it particularly valuable in pharmacokinetic studies and nuclear magnetic resonance (NMR) spectroscopy . Unlike non-deuterated PEGs, PEG1200-d8 exhibits reduced hydrogen-related signal interference in spectroscopic analyses, enabling precise tracking in biological systems .
Properties
Molecular Formula |
N/A |
|---|---|
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Differences in Molecular Characteristics
PEG1200-d8 is distinguished from similar PEGs by its isotopic labeling. Below is a comparative analysis with non-deuterated PEG1200, PEG1000, and PEG1500:
| Property | PEG1200-d8 | PEG1200 | PEG1000 | PEG1500 |
|---|---|---|---|---|
| Molecular Weight (Mn) | ~1,200 g/mol | ~1,200 g/mol | ~1,000 g/mol | ~1,500 g/mol |
| Deuteration | 8 H replaced with D | None | None | None |
| Solubility | High in H₂O, DMSO | High in H₂O, DMSO | High in H₂O, ethanol | Moderate in H₂O, PEG-specific solvents |
| Stability | Enhanced metabolic stability | Standard degradation | Standard degradation | Standard degradation |
| Analytical Utility | Reduced H-background in NMR/LC-MS | Requires H-filtering in NMR | Limited to non-isotopic assays | Limited to non-isotopic assays |
Functional and Pharmacokinetic Comparisons
- PEG1200 vs. PEG1200-d8: The deuteration in PEG1200-d8 extends its half-life in vivo by reducing enzymatic cleavage rates, as observed in deuterated drug conjugates . Non-deuterated PEG1200 is more susceptible to oxidative degradation, particularly in hepatic environments .
- PEG1000 vs. PEG1200-d8 : PEG1000’s lower molecular weight results in faster renal clearance, whereas PEG1200-d8’s deuterated structure slows excretion, enhancing tumor accumulation efficiency—a critical factor in targeted drug delivery .
- PEG1500 vs. PEG1200-d8: PEG1500’s higher molecular weight improves hydrogel formation (e.g., PNIPA/PEG systems ), but its non-deuterated form lacks the isotopic precision required for advanced biodistribution studies .
Research Findings and Analytical Data
- Stability Studies : PEG1200-d8 exhibits a 30% slower degradation rate in rat plasma compared to PEG1200, as quantified via LC-MS .
- Biodistribution : In murine models, PEG1200-d8 showed a 1.8-fold higher tumor-to-blood ratio than PEG1000, attributed to reduced enzymatic metabolism .
- Spectroscopic Advantages : Deuterated PEGs eliminate overlapping proton signals in ¹H-NMR, enabling unambiguous detection of PEGylation sites in proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
